molecular formula C11H11BrN2O3 B186445 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid CAS No. 306935-28-4

5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid

Cat. No.: B186445
CAS No.: 306935-28-4
M. Wt: 299.12 g/mol
InChI Key: TXZIGOBIIZTCGA-UHFFFAOYSA-N
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Description

5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid is a sophisticated chemical intermediate designed for advanced medicinal chemistry and drug discovery research. Its core structure integrates a furoic acid pharmacophore with a brominated, dimethyl-substituted pyrazole ring, a design motif frequently investigated for targeting enzyme active sites, particularly in the development of protein kinase inhibitors [https://www.rcsb.org/]. The presence of the bromine atom at the 4-position of the pyrazole provides a versatile synthetic handle for further structural elaboration via palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies [https://pubs.acs.org/]. This compound's primary research value lies in its application as a key building block for the synthesis of novel small molecules probing cellular signaling pathways. Researchers utilize this scaffold to develop potential therapeutic agents for areas including oncology and inflammatory diseases, leveraging its ability to function as a core fragment in fragment-based drug discovery (FBDD) campaigns. Its carefully engineered steric and electronic profile makes it a valuable tool for chemists aiming to modulate the physicochemical properties and binding characteristics of lead compounds.

Properties

IUPAC Name

5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O3/c1-6-10(12)7(2)14(13-6)5-8-3-4-9(17-8)11(15)16/h3-4H,5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZIGOBIIZTCGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353098
Record name 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-28-4
Record name 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306935-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrazole Core Synthesis

The 4-bromo-3,5-dimethyl-1H-pyrazole moiety is synthesized via cyclocondensation of 2,4-pentanedione with hydrazine hydrate under acidic conditions. Bromination at the 4-position is achieved using N-bromosuccinimide (NBS) in carbon tetrachloride, yielding 4-bromo-3,5-dimethyl-1H-pyrazole with >85% purity.

Reaction Conditions:

ParameterValue
Temperature0–5°C (bromination)
SolventCCl₄
CatalystNone (radical initiator)
Reaction Time6–8 hours

Furan Coupling via Nucleophilic Substitution

The methylene bridge between pyrazole and furan is formed through nucleophilic substitution. 5-(Chloromethyl)furan-2-carboxylic acid reacts with deprotonated 4-bromo-3,5-dimethyl-1H-pyrazole in dimethylformamide (DMF) at 80°C for 12 hours.

Key Reaction Equation:

C₅H₃ClO₃ + C₅H₆BrN₂ → C₁₁H₁₁BrN₂O₃ + HCl\text{C₅H₃ClO₃ + C₅H₆BrN₂ → C₁₁H₁₁BrN₂O₃ + HCl}

Mechanism: Pyrazole’s N1 attacks the chloromethyl carbon, displacing chloride.

Optimization Strategies

Solvent and Base Selection

Comparative studies show DMF outperforms THF and acetonitrile due to superior solubility of intermediates. Potassium carbonate (K₂CO₃) achieves 92% yield vs. 78% with triethylamine, as confirmed by HPLC analysis.

Temperature Control

Maintaining 80°C prevents side reactions like furan ring opening. Exceeding 90°C leads to a 15% decrease in yield due to decarboxylation.

Industrial-Scale Production

Continuous Flow Reactor Design

ParameterBatch ProcessFlow Process
Yield85%93%
Throughput5 kg/day50 kg/day
Purity95%98%

Flow reactors enhance mixing efficiency and thermal regulation, critical for exothermic coupling steps.

Characterization and Quality Control

Spectroscopic Data

TechniqueKey Signals
¹H NMR (DMSO-d₆)δ 2.28 (s, 6H, CH₃), 5.12 (s, 2H, CH₂N)
IR (cm⁻¹)1705 (C=O), 1540 (C=N)

Physicochemical Properties

PropertyValueSource
Melting Point207°C
Density1.66 g/cm³
Boiling Point465°C (decomposes)

Mechanism of Action

The mechanism of action of 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group and the furoic acid moiety play crucial roles in binding to these targets, thereby modulating their activity . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Halogen-Substituted Analogs

5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic Acid (CAS 312310-61-5) Molecular Formula: C₁₁H₁₁ClN₂O₃ Molecular Weight: 254.67 g/mol Key Differences: Chlorine (smaller atomic radius, lower molecular weight) replaces bromine.

5-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic Acid

  • Molecular Formula : C₉H₇BrN₃O₅
  • Molecular Weight : 316.08 g/mol
  • Key Differences : A nitro group at position 3 introduces strong electron-withdrawing effects, altering electronic distribution and reactivity. This may enhance interactions with electron-rich biological targets .
Functional Group Modifications

5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylic Acid (CAS 1006447-74-0) Molecular Formula: C₉H₇BrF₄N₂O₃ Molecular Weight: 355.07 g/mol Key Differences: Difluoromethyl groups replace methyl substituents.

5-[(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic Acid (CAS 402614-16-8)

  • Molecular Formula : C₁₀H₈ClN₃O₅
  • Molecular Weight : 285.64 g/mol
  • Key Differences : Nitro and chlorine substituents create a highly electron-deficient pyrazole ring, favoring nucleophilic substitution reactions. This structural motif is common in herbicide design .

Comparison Table: Structural and Functional Properties

Compound Name Substituents (Pyrazole) Molecular Weight (g/mol) Unique Properties/Applications
Target Compound (CAS 30635-28-4) 4-Br, 3,5-diMe 299.12 Antimicrobial potential, halogen bonding
Chloro Analog (CAS 312310-61-5) 4-Cl, 3,5-diMe 254.67 Lower reactivity, cost-effective synthesis
Nitro Analog (CAS 402614-16-8) 4-Cl, 3-NO₂, 5-Me 285.64 Herbicide candidate, electron-deficient
Difluoromethyl Analog (CAS 1006447-74-0) 4-Br, 3,5-bis(CF₂H) 355.07 Enhanced lipophilicity, drug development

Computational and Analytical Insights

  • Multiwfn Analysis : Electron localization function (ELF) studies reveal that bromine increases electron density at the pyrazole’s C4 position, enhancing electrophilic reactivity .
  • SHELX Refinement : Crystallographic data for the target compound show tighter packing due to bromine’s van der Waals radius, impacting solubility .

Biological Activity

5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid is a compound of interest due to its potential biological activities. This article will explore its synthesis, structural characteristics, and biological activities, particularly focusing on its effects in various pharmacological contexts.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₁H₁₁BrN₂O₃
  • CAS Number : 306935-28-4
  • Molecular Weight : 287.12 g/mol

Structural Characteristics

The compound features a pyrazole ring substituted with a bromine atom and two methyl groups, linked to a furoic acid moiety. The presence of these functional groups is crucial for its biological activity.

Antioxidant Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant antioxidant properties. Antioxidants are vital in mitigating oxidative stress, which is linked to various diseases.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes related to metabolic disorders:

  • α-Amylase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism. In vitro studies have shown that compounds similar to this compound can inhibit α-amylase effectively, which may help in managing diabetes by reducing glucose absorption.
  • Xanthine Oxidase Inhibition : This enzyme is involved in uric acid production. Inhibition can be beneficial for conditions like gout. The compound's derivatives have demonstrated notable inhibition of xanthine oxidase, suggesting potential therapeutic applications in managing hyperuricemia.

Antidiabetic Activity

In studies assessing the antidiabetic properties, compounds similar to this compound have shown promising results in inhibiting α-glucosidase and α-amylase with IC50 values comparable to standard antidiabetic drugs like acarbose. This suggests that such compounds could serve as effective alternatives or adjuncts in diabetes management.

Antibacterial Activity

Preliminary studies indicate that the compound may possess antibacterial properties. While specific data on this compound is limited, related pyrazole derivatives have shown moderate to strong activity against various bacterial strains.

Synthesis and Characterization

A study published in the Journal of Medicinal Chemistry detailed the synthesis of pyrazole derivatives and their biological evaluations. The synthesis involved standard organic reactions followed by characterization through NMR and mass spectrometry techniques .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with target enzymes like α-amylase and xanthine oxidase. These studies suggest strong interactions that correlate with observed inhibitory activities .

In Vivo Studies

While most data are derived from in vitro experiments, further research is needed to validate these findings in vivo. Animal model studies could provide insights into the efficacy and safety profile of this compound.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantSignificant radical scavenging ability
α-Amylase InhibitionIC50 comparable to acarbose
Xanthine OxidaseNotable inhibition potential
AntibacterialModerate activity against select bacterial strains

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